molecular formula C8H9BBrFO3 B8203852 (5-Bromo-2-fluoro-4-methoxy-3-methylphenyl)boronic acid

(5-Bromo-2-fluoro-4-methoxy-3-methylphenyl)boronic acid

Cat. No.: B8203852
M. Wt: 262.87 g/mol
InChI Key: ULTXGWMJYQIRTQ-UHFFFAOYSA-N
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Description

(5-Bromo-2-fluoro-4-methoxy-3-methylphenyl)boronic acid is an organoboron compound with the molecular formula C8H9BBrFO3. It is a valuable intermediate in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions . This compound is characterized by its bromine, fluorine, methoxy, and methyl substituents on the phenyl ring, which impart unique reactivity and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Bromo-2-fluoro-4-methoxy-3-methylphenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 5-bromo-2-fluoro-4-methoxy-3-methylbenzene using bis(pinacolato)diboron (B2Pin2) as the boron source . The reaction is carried out in the presence of a base, such as potassium acetate, and a palladium catalyst, such as Pd(dppf)Cl2, under an inert atmosphere at elevated temperatures.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

(5-Bromo-2-fluoro-4-methoxy-3-methylphenyl)boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Pd(PPh3)4, Pd(dppf)Cl2

    Bases: Potassium carbonate, sodium hydroxide

    Solvents: Tetrahydrofuran (THF), dimethylformamide (DMF)

    Oxidizing Agents: Hydrogen peroxide, sodium perborate

Major Products Formed

    Biaryl Compounds: Formed through Suzuki-Miyaura cross-coupling

    Phenols: Formed through oxidation of the boronic acid group

    Substituted Phenyl Derivatives: Formed through nucleophilic substitution of the bromine atom

Scientific Research Applications

(5-Bromo-2-fluoro-4-methoxy-3-methylphenyl)boronic acid is widely used in scientific research due to its versatility in organic synthesis . Some of its applications include:

    Medicinal Chemistry: Synthesis of pharmaceutical intermediates and active compounds

    Material Science: Preparation of functional materials, such as polymers and liquid crystals

    Chemical Biology: Development of probes and sensors for biological studies

    Agricultural Chemistry: Synthesis of agrochemicals and pesticides

Mechanism of Action

The mechanism of action of (5-Bromo-2-fluoro-4-methoxy-3-methylphenyl)boronic acid in Suzuki-Miyaura cross-coupling involves several key steps :

    Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl halide, forming a palladium-aryl complex.

    Transmetalation: The boronic acid transfers its aryl group to the palladium complex, forming a new carbon-carbon bond.

    Reductive Elimination: The palladium catalyst is regenerated, and the coupled product is released.

Comparison with Similar Compounds

(5-Bromo-2-fluoro-4-methoxy-3-methylphenyl)boronic acid can be compared with other boronic acids, such as:

These comparisons highlight the unique combination of substituents in this compound, which imparts specific reactivity and versatility in various chemical reactions and applications.

Properties

IUPAC Name

(5-bromo-2-fluoro-4-methoxy-3-methylphenyl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BBrFO3/c1-4-7(11)5(9(12)13)3-6(10)8(4)14-2/h3,12-13H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULTXGWMJYQIRTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C(=C1F)C)OC)Br)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BBrFO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.87 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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